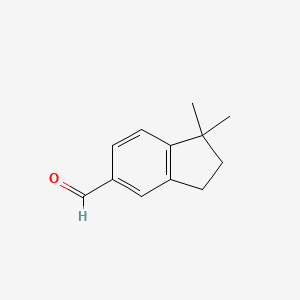

1,1-Dimethylindan-5-carboxaldehyde

Description

Overview of Indan (B1671822) Core Structures in Organic Synthesis and Chemical Research

Indanes and their unsaturated counterparts, indenes, represent a vital class of carbocyclic compounds. nih.gov Their molecular architecture, featuring a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a recurring motif in numerous natural products with notable biological relevance. nih.gov This structural prominence has established the indane nucleus as a valuable building block in the design and synthesis of new molecules.

The versatility of the indan scaffold has led to its incorporation into a wide range of compounds exhibiting important pharmacological activities. nih.gov Consequently, the development of innovative and efficient methods for the synthesis of indane derivatives remains an active area of chemical research. nih.gov Synthetic chemists have devised numerous strategies to construct and modify the indan core, reflecting its importance in the field. nih.govbeilstein-journals.org

Significance of Functionalized Indanones and Indancarboxaldehydes in Synthetic Methodologies

Within the broader family of indane derivatives, those bearing functional groups such as ketones (indanones) and aldehydes (indancarboxaldehydes) are of particular importance. These functional groups provide reactive handles for a multitude of chemical transformations, making them exceptionally versatile intermediates in multi-step synthetic pathways. mdpi.com

Functionalized indanones and the related indanols have been identified as key springboards for creating diverse molecular libraries aimed at drug discovery. mdpi.com Medicinal chemists continue to explore these intermediates as foundational building blocks for new therapeutic candidates. mdpi.com The aldehyde group in an indancarboxaldehyde is particularly useful, serving as a gateway for various derivatization strategies. Key transformations include:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, a valuable intermediate in its own right.

Reduction: Selective reduction yields the primary alcohol, providing an alternative route for further functionalization.

Formylation Reactions: The direct introduction of the aldehyde group onto the indane ring, for instance via the Vilsmeier-Haack reaction, is a powerful method for creating these synthetic intermediates.

The strategic placement of the aldehyde group, as seen in 1,1-Dimethylindan-5-carboxaldehyde, influences the reactivity of the entire molecule. The alkyl portion of the indane structure activates the aromatic ring, while the aldehyde group at the 5-position deactivates it, guiding the course of further chemical modifications.

Research Trajectories and Objectives Pertaining to this compound

Research involving this compound is primarily driven by its potential as a versatile building block in the synthesis of more complex molecules. The compound itself, with its specific substitution pattern, serves as a well-defined starting point for creating libraries of novel indane derivatives.

A key objective is the exploration of these derivatives for potential biological activities. Studies have indicated that compounds derived from indan-5-carboxaldehyde have been investigated for properties such as anticancer and antimicrobial effects. The gem-dimethyl group at the 1-position provides steric bulk and can influence the conformational properties of the molecule, which may, in turn, affect its biological interactions.

A patented method highlights a specific synthetic route to this compound, starting from 5-bromo-1,1-dimethylindan. This underscores the interest in securing efficient and high-yield pathways to this specific aldehyde, further enabling its use in broader research and development programs. The primary goal remains to leverage its chemical reactivity to construct novel molecular architectures for evaluation in various scientific and medicinal contexts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethyl-2,3-dihydroindene-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)12/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDXYCHIJMRKPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C1C=CC(=C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343857-09-0 | |

| Record name | 1,1-dimethylindan-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Pathways and Derivatization of 1,1 Dimethylindan 5 Carboxaldehyde

Chemical Transformations of the Carboxaldehyde Moiety

The aldehyde functional group is a key site for a variety of chemical reactions, allowing for chain extension, functional group interconversion, and the introduction of new stereocenters.

Olefination Reactions (e.g., Wittig Reactions)

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. libretexts.org It involves the reaction of an aldehyde, such as 1,1-dimethylindan-5-carboxaldehyde, with a phosphorus ylide (also known as a Wittig reagent). masterorganicchemistry.comvanderbilt.edu This reaction is particularly useful for creating a carbon-carbon double bond at the position of the original carbonyl group. masterorganicchemistry.com

The general mechanism of the Wittig reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. libretexts.org The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the ylide used. Stabilized ylides tend to favor the formation of (E)-alkenes, while non-stabilized ylides generally lead to (Z)-alkenes. libretexts.orgorganic-chemistry.org

For this compound, a Wittig reaction can be employed to introduce a variety of substituted vinyl groups onto the indan (B1671822) framework. The specific alkene formed depends on the structure of the phosphorus ylide employed.

Table 1: Examples of Wittig Reactions with Aldehydes

| Aldehyde | Wittig Reagent | Product Alkene |

| Benzaldehyde (B42025) | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Styrene |

| Cyclohexanecarboxaldehyde | Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | Ethylidenecyclohexane |

| This compound | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Ethyl 3-(1,1-dimethylindan-5-yl)acrylate |

Reduction and Oxidation Pathways

The carboxaldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing entry into different classes of compounds.

Reduction: The reduction of the aldehyde to an alcohol, 1,1-dimethylindan-5-yl)methanol, can be achieved using a variety of reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed for this purpose.

Oxidation: Oxidation of the aldehyde functionality to a carboxylic acid, 1,1-dimethylindan-5-carboxylic acid, can be accomplished using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent.

Modifications of the Indan Skeleton

The aromatic ring of the indan skeleton is susceptible to electrophilic substitution, and the five-membered ring can undergo hydrogenation and dehydrogenation, offering further avenues for derivatization.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.orgyoutube.com The this compound molecule contains an aromatic ring that can undergo such reactions. The existing substituents on the ring, the gem-dimethyl group and the aldehyde, will direct incoming electrophiles to specific positions.

Hydrogenation and Dehydrogenation Processes

The indan skeleton of this compound can be modified through hydrogenation and dehydrogenation reactions.

Hydrogenation: Catalytic hydrogenation can be used to saturate the aromatic ring of the indan system, leading to the formation of a dimethyl-substituted hexahydroindan (B1212726) derivative. This process typically requires high pressures of hydrogen gas and a suitable catalyst, such as platinum, palladium, or rhodium on a carbon support. The specific stereochemistry of the resulting saturated ring will depend on the catalyst and reaction conditions employed. For example, the gas-phase hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate to 1,4-cyclohexanedimethanol (B133615) has been studied using copper-based catalysts. researchgate.net

Dehydrogenation: Under certain conditions, the five-membered ring of the indan skeleton can be dehydrogenated to form a naphthalene (B1677914) derivative. This transformation typically requires a catalyst and elevated temperatures.

Construction of Complex Molecular Architectures Utilizing this compound as a Building Block

The diverse reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules. Its ability to undergo reactions at both the aldehyde and the indan core allows for the construction of intricate molecular scaffolds. For instance, the aldehyde can serve as a handle for attaching other molecular fragments through reactions like the Wittig reaction, while the aromatic ring can be functionalized through electrophilic substitution to introduce additional points of diversity. This versatility has been exploited in the synthesis of various compounds, including those with potential applications in materials science and medicinal chemistry. One notable example of a related dimethyl indane derivative is Celestolide, a synthetic musk fragrance. thegoodscentscompany.com

The Role of this compound in Photochemistry and Controlled Release Remains Undocumented in Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the photochemical reactions of this compound and its application in the design of precursors for controlled release systems. Despite extensive searches for data on its reaction pathways, derivatization for photolabile protecting groups, and controlled release studies, no specific information detailing the use of this particular compound in these contexts could be found in the public domain.

The field of photoremovable protecting groups (PPGs), often referred to as "caged compounds," is a well-established area of research. These molecules are designed to release a specific substance upon irradiation with light, offering precise spatial and temporal control over the delivery of active compounds such as drugs, neurotransmitters, or signaling molecules. The core of this technology lies in the design of a photolabile moiety that, when attached to a molecule of interest, renders it inactive until a light stimulus triggers its release.

Commonly employed photolabile groups include derivatives of o-nitrobenzyl, coumarin, and quinoline. The photochemical mechanisms of these groups, often involving photoisomerization or photocleavage reactions, have been extensively studied and documented. Research in this area typically includes detailed analysis of reaction quantum yields, release kinetics, and the influence of substituents on the photochemical properties of the caging group.

Consequently, there is no data to present on its photochemical reaction pathways, the design of precursors for controlled release based on its structure, or any research findings related to its efficacy in such systems. The synthesis and properties of derivatives of this compound for applications outside of photochemistry may exist, but its role in the specialized field of light-induced controlled release is not supported by the available scientific literature.

Spectroscopic and Structural Elucidation Methodologies for 1,1 Dimethylindan 5 Carboxaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of protons (¹H) and carbon-13 (¹³C) atoms. Although specific experimental spectra for 1,1-Dimethylindan-5-carboxaldehyde are not widely published, its spectral characteristics can be reliably predicted based on the known data of the parent compound, Indan-5-carboxaldehyde, and related 1,1-dimethylindan (B1329400) structures.

The ¹H NMR spectrum of this compound is expected to provide a clear fingerprint of its structure. The aldehyde proton (CHO) would appear as a distinct singlet in the highly deshielded region of the spectrum, typically between 9.5 and 10.2 ppm.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. Based on the substitution pattern, one would expect a singlet for the proton at position 4, a doublet for the proton at position 6, and a doublet for the proton at position 7.

The aliphatic portion of the molecule would be characterized by signals corresponding to the gem-dimethyl groups and the two methylene (B1212753) groups of the five-membered ring. The two methyl groups at the C1 position are chemically equivalent and would produce a sharp singlet, integrating to six protons. The methylene protons at C2 and C3 would appear as triplets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (CHO) | 9.5 - 10.2 | Singlet (s) |

| Aromatic (C4-H) | 7.6 - 7.8 | Singlet (s) |

| Aromatic (C6-H) | 7.5 - 7.7 | Doublet (d) |

| Aromatic (C7-H) | 7.3 - 7.5 | Doublet (d) |

| Methylene (C3-H₂) | ~2.9 - 3.1 | Triplet (t) |

| Methylene (C2-H₂) | ~1.9 - 2.1 | Triplet (t) |

| Methyl (C1-(CH₃)₂) | ~1.3 | Singlet (s) |

Complementing the proton data, ¹³C NMR spectroscopy provides critical information about the carbon framework. The spectrum would show a total of 10 distinct signals, as two pairs of carbons (the two methyl groups and two aromatic carbons) are chemically equivalent.

The most downfield signal would be that of the carbonyl carbon of the aldehyde group, typically appearing in the 190-200 ppm range. The six aromatic carbons would generate signals in the 120-155 ppm region. The aliphatic region would contain signals for the quaternary C1 carbon, the C2 and C3 methylene carbons, and the equivalent C1-methyl carbons. The presence of a signal for a quaternary carbon (C1) bonded to two methyl groups is a key identifier for the 1,1-dimethylindan structure.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (CHO) | 190 - 200 |

| Aromatic (quaternary) | 130 - 155 |

| Aromatic (CH) | 120 - 135 |

| Aliphatic (C1) | 40 - 50 |

| Aliphatic (C2, C3) | 30 - 40 |

| Methyl (C1-CH₃) | 25 - 30 |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an essential analytical tool for determining the molecular weight and investigating the fragmentation patterns of a compound, which aids in its structural confirmation.

When coupled with Gas Chromatography (GC), mass spectrometry allows for the separation and identification of individual components in a mixture. For a pure sample of this compound (C₁₂H₁₄O), the mass spectrum would show a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 174.24 g/mol .

The fragmentation pattern provides further structural evidence. A key fragmentation pathway for compounds with a gem-dimethyl group is the loss of a methyl radical (•CH₃), which would result in a prominent peak at m/z 159 (M-15). Other expected fragments could arise from the loss of the aldehyde group (•CHO, M-29) or carbon monoxide (CO, M-28). The Kovats retention index, determined through GC, for the parent compound 1,1-dimethylindan on a standard non-polar column is approximately 1090, which provides a reference point for the expected elution time of its derivatives. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the aldehyde carbonyl (C=O) stretching vibration, typically found in the region of 1690-1715 cm⁻¹. Another key feature would be the C-H stretching vibration of the aldehyde group, which appears as a pair of medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹. Additionally, the spectrum would show absorptions corresponding to aromatic C=C stretching (around 1600 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and aliphatic C-H stretching (below 3000 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Medium |

| Carbonyl C=O | Stretch | 1690 - 1715 | Strong, Sharp |

| Aromatic C=C | Stretch | ~1600 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

X-ray Crystallography for Solid-State Structure Determination

The application of this technique requires the successful growth of a single, high-quality crystal of the compound. To date, a search of publicly available crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. Therefore, definitive experimental data on its solid-state conformation, crystal system, and packing arrangement are not available.

Advanced Spectroscopic Techniques for Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, or its conformation, is pivotal in determining its chemical and physical properties. For a molecule such as this compound, understanding the spatial orientation of the dimethylindan group relative to the carboxaldehyde moiety is crucial. Advanced spectroscopic techniques offer powerful tools for elucidating these conformational preferences in both solution and the gas phase.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are principal methods for determining the conformation of molecules in solution. acdlabs.comcolumbia.edu These techniques rely on the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. columbia.edu The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances up to approximately 5 Å. columbia.edu

In a hypothetical NOESY experiment for this compound, cross-peaks would indicate spatial proximity between specific protons. For instance, correlations between the protons of the gem-dimethyl groups and the aromatic protons on the indane ring would help define the puckering of the five-membered ring. Crucially, NOE signals between the aldehyde proton and the aromatic protons at positions 4 or 6 would provide direct evidence for the preferred orientation of the carboxaldehyde group relative to the bicyclic system. The presence or absence of such cross-peaks allows for the distinction between different rotational conformers.

A ROESY experiment is often complementary to NOESY, particularly for molecules of intermediate size where the NOE may be close to zero. columbia.edu ROESY detects correlations in the rotating frame and provides unambiguous, positive cross-peaks regardless of molecular tumbling rates, which can simplify spectral interpretation. researchgate.net

The following table illustrates the kind of data that would be expected from a NOESY or ROESY experiment on this compound, highlighting key through-space correlations that would be indicative of its conformation.

Table 1: Hypothetical NOESY/ROESY Correlations for Conformational Analysis of this compound

| Interacting Protons | Expected NOE/ROE Intensity | Implied Conformational Information |

| Aldehyde-H and Aromatic-H4 | Strong | Indicates a conformation where the aldehyde group is oriented towards the H4 proton. |

| Aldehyde-H and Aromatic-H6 | Weak or Absent | Suggests the aldehyde group is oriented away from the H6 proton. |

| gem-Dimethyl Protons and Aromatic-H7 | Medium | Defines the puckering of the cyclopentane (B165970) ring and the orientation of the dimethyl groups. |

| gem-Dimethyl Protons and Methylene Protons (C2) | Strong | Confirms the connectivity and provides information on the ring conformation. |

In addition to solution-state analysis by NMR, advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), have emerged as powerful tools for studying the gas-phase conformations of small molecules. nih.govresearchgate.net IM-MS separates ions based on their size, shape, and charge in the gas phase. nih.gov Different conformers of the same molecule, having distinct three-dimensional structures, will exhibit different mobilities through a drift gas under the influence of an electric field, allowing for their separation and characterization. nih.gov

For this compound, IM-MS could potentially distinguish between different rotational isomers of the carboxaldehyde group or different puckered conformations of the indane ring system. The output of an IM-MS experiment is a collision cross-section (CCS) value, which is an orientationally averaged measure of the ion's size in the gas phase. researchgate.net Computational modeling, often using density functional theory (DFT), is typically employed in conjunction with experimental IM-MS to assign specific structures to the observed CCS values. acs.org

The data below represents a hypothetical scenario where two distinct conformers of protonated this compound are separated and identified using IM-MS.

Table 2: Hypothetical Ion Mobility-Mass Spectrometry Data for Conformational Isomers of this compound

| Ion Species | m/z | Experimental Collision Cross-Section (CCS) in N₂ (Ų) | Computationally Predicted Conformer |

| [M+H]⁺ | 175.112 | 125.3 | Planar Aldehyde Conformer |

| [M+H]⁺ | 175.112 | 128.1 | Non-planar (Twisted) Aldehyde Conformer |

These advanced spectroscopic methods, often used in a complementary fashion, provide a detailed picture of the conformational landscape of molecules like this compound. While 2D NMR techniques offer precise information about through-space proximities in solution, IM-MS provides a unique window into the intrinsic gas-phase structures of different conformers. mdpi.comresearchgate.net The integration of these experimental techniques with computational chemistry allows for a robust and comprehensive structural elucidation. acs.org

Computational and Theoretical Chemistry Studies of 1,1 Dimethylindan 5 Carboxaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties with a good balance between accuracy and computational cost.

The first step in a thorough computational analysis is the determination of the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 1,1-Dimethylindan-5-carboxaldehyde, this involves optimizing the bond lengths, bond angles, and dihedral angles.

Conformational analysis is also a critical aspect, especially for molecules with flexible parts. In the case of this compound, the primary points of conformational flexibility would be the orientation of the carboxaldehyde group relative to the indan (B1671822) ring system and the rotational positions of the methyl groups. Theoretical calculations can identify the most stable conformers and the energy barriers between them.

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted) (Note: The following data is illustrative and based on general knowledge of similar structures, as specific published research on this molecule is not available.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-C (aromatic) | 1.39 - 1.41 | C-C-C (in ring) | 108 - 121 |

| C-C (aliphatic) | 1.53 - 1.55 | H-C-H (methyl) | ~109.5 |

| C-H (aromatic) | ~1.08 | C-C=O (aldehyde) | ~120 |

| C-H (aliphatic) | ~1.09 | O=C-H (aldehyde) | ~120 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is likely to be centered on the electron-withdrawing carboxaldehyde group. This distribution influences the molecule's reactivity in processes like nucleophilic and electrophilic attacks.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different potential values, with red typically representing regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carboxaldehyde group due to the presence of lone pairs of electrons. Conversely, the hydrogen atom of the aldehyde group and the protons on the aromatic ring would likely exhibit a more positive potential.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical calculations can also be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

Theoretical vibrational frequency calculations can predict the infrared (IR) spectrum of a molecule. By analyzing the vibrational modes, specific peaks in the calculated spectrum can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule. For this compound, key vibrational modes would include the C=O stretch of the aldehyde, C-H stretches of the aromatic and aliphatic parts, and various ring vibrations. Comparing the calculated IR spectrum with an experimentally obtained one can help to confirm the molecular structure.

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: The following data is illustrative.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch (Aldehyde) | ~1700 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

Quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic absorption spectrum (UV-Vis spectrum) of a molecule. This involves calculating the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the main electronic transitions are expected to be of the π → π* and n → π* type, associated with the aromatic system and the carbonyl group, respectively.

Table 4: Predicted Electronic Absorption Properties of this compound (Note: The following data is illustrative.)

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| n → π* | ~320 | Low |

| π → π* | ~280 | High |

Thermodynamic and Energetic Considerations in Reaction Pathways

Computational chemistry offers a powerful lens for examining the thermodynamics and energetics of reaction pathways involving this compound. By employing quantum mechanical calculations, such as Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction, identifying the energy of reactants, products, transition states, and intermediates. This allows for the determination of key thermodynamic parameters that govern the spontaneity and feasibility of a reaction.

For instance, in a hypothetical reduction of the aldehyde group of this compound to form 1,1-dimethylindan-5-yl)methanol, computational methods can predict the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG would indicate a thermodynamically favorable reaction under the specified conditions. These calculations can be performed for various reaction conditions, such as in different solvents, to understand their impact on the reaction's thermodynamic profile.

Table 1: Hypothetical Thermodynamic Data for the Reduction of this compound

| Parameter | Value (in vacuo) | Value (in Ethanol) |

| ΔH (kcal/mol) | -15.2 | -14.8 |

| ΔS (cal/mol·K) | -5.1 | -4.9 |

| ΔG (kcal/mol) | -13.7 | -13.3 |

This table presents hypothetical data for illustrative purposes.

Furthermore, computational studies can compare the energetic favorability of different reaction pathways. For example, if this compound were to undergo a reaction with multiple possible outcomes, the activation energies for each pathway can be calculated. The pathway with the lowest activation energy is generally the kinetically favored one.

Stereochemical Investigations Through Computational Modeling

Computational modeling is an essential tool for investigating the stereochemical outcomes of reactions involving chiral molecules or reactions that generate new stereocenters. While this compound itself is achiral, reactions at its carbonyl group can lead to the formation of a new stereocenter, resulting in enantiomeric or diastereomeric products.

Consider a nucleophilic addition of a Grignard reagent, such as methylmagnesium bromide, to the carbonyl carbon of this compound. This reaction would produce a chiral alcohol, 1-(1,1-dimethylindan-5-yl)ethanol. Computational models can be used to predict the stereoselectivity of such a reaction. By modeling the transition states leading to the (R) and (S) enantiomers, the relative activation energies can be determined. A lower activation energy for one transition state over the other would suggest a preference for the formation of the corresponding enantiomer.

Table 2: Hypothetical Diastereomeric Ratio Prediction for a Reaction Involving a Chiral Catalyst

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |

| TS (pro-R) | 0.0 | 85 |

| TS (pro-S) | 1.2 | 15 |

This table presents hypothetical data for illustrative purposes.

These computational predictions can guide the selection of appropriate chiral catalysts or auxiliaries to achieve a desired stereochemical outcome in the synthesis of new chiral compounds derived from this compound.

Reaction Mechanism Elucidation via Theoretical Chemistry

Theoretical chemistry provides a detailed, step-by-step picture of reaction mechanisms that is often difficult to capture experimentally. For reactions involving this compound, computational methods can be used to map out the entire reaction coordinate, identifying all intermediates and transition states.

For example, in a Wittig reaction to convert the aldehyde group into an alkene, theoretical calculations can elucidate the mechanism, starting from the formation of the betaine (B1666868) intermediate to its decomposition into the alkene and triphenylphosphine (B44618) oxide. The geometry of the transition states can reveal whether the reaction proceeds through a concerted or stepwise mechanism and can explain the observed stereoselectivity (E/Z isomerism) of the resulting alkene.

Molecular orbital analysis, often performed alongside these calculations, can provide further insights into the electronic changes that occur during the reaction. By examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants, one can understand the nature of the initial interaction and predict the reactivity of the molecule.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

This table presents hypothetical data for illustrative purposes.

The elucidation of reaction mechanisms through theoretical chemistry is not only of fundamental academic interest but also has practical implications for optimizing reaction conditions and designing more efficient synthetic routes.

Research Applications and Broader Context of Indan Type Carboxaldehydes

Role as Synthetic Intermediates in Complex Organic Synthesis

Indan-type carboxaldehydes, including 1,1-dimethylindan-5-carboxaldehyde, are valuable synthetic intermediates in the field of organic chemistry. Their rigid, bicyclic structure provides a predictable scaffold for the construction of more complex molecules. The aldehyde functional group is particularly useful as it can undergo a wide range of chemical transformations, serving as a gateway to various other functionalities.

These compounds are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. For instance, the indan (B1671822) framework is a core component of several biologically active molecules. The aldehyde group can be readily converted into other functional groups such as carboxylic acids, alcohols, and amines, which are essential for building molecular complexity.

In the synthesis of complex natural products and their analogues, indan-derived building blocks can introduce conformational rigidity, which is often crucial for biological activity. The development of synthetic routes to complex molecules like spiro[indole-quinazoline] derivatives highlights the importance of versatile building blocks that can participate in multicomponent reactions under mild conditions. jsynthchem.comjsynthchem.com

Development of Novel Synthetic Reagents and Methodologies

The study of indan-type carboxaldehydes contributes to the development of new synthetic reagents and methodologies. The reactivity of the aldehyde and the indan ring system can be fine-tuned by modifying substituents, leading to the discovery of novel chemical transformations. For example, research into the synthesis of various heterocyclic compounds often leads to the development of more efficient and environmentally friendly synthetic methods. jsynthchem.comjsynthchem.comnih.govijpsjournal.com

The development of green synthetic strategies, such as microwave-assisted and ultrasound-assisted synthesis, is an active area of research where indan derivatives can play a role. nih.gov These methods aim to reduce reaction times, increase yields, and minimize the use of hazardous solvents and reagents. jsynthchem.comnih.gov The unique electronic and steric properties of the 1,1-dimethylindan (B1329400) moiety can influence the stereochemical outcome of reactions, making it a useful tool for asymmetric synthesis.

Furthermore, the exploration of reactions involving indan-based compounds can lead to the discovery of new catalysts and reaction conditions that have broader applications in organic synthesis. jsynthchem.comjsynthchem.com The insights gained from studying these systems can be applied to the synthesis of other important classes of molecules.

Investigation of Steric and Electronic Effects in Indan Systems

The this compound molecule provides an excellent platform for studying the interplay of steric and electronic effects in chemical reactions. The gem-dimethyl group at the 1-position introduces significant steric bulk, which can influence the approach of reagents to the indan ring and the aldehyde functional group. This steric hindrance can lead to regioselective and stereoselective transformations that might not be achievable with less hindered substrates.

The electronic properties of the indan system are influenced by the fusion of the benzene (B151609) ring with the five-membered ring. The carboxaldehyde group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution. stpeters.co.inlibretexts.org The position of this deactivating group, along with the electron-donating effect of the alkyl portion of the indan system, creates a unique electronic environment that can be exploited in various chemical reactions.

Studies on substituted benzene rings have shown that the nature and position of substituents have a profound impact on the reactivity and orientation of electrophilic substitution reactions. scribd.comlibretexts.org Activating groups donate electrons to the ring, making it more nucleophilic, while deactivating groups withdraw electrons, making it less reactive. libretexts.orglibretexts.org The combination of the activating alkyl part and the deactivating carboxaldehyde group in this compound makes it an interesting subject for investigating these competing effects.

Natural Occurrence and Biosynthesis of Related Indan-Derived Aldehydes (e.g., in Stevia rebaudiana)

While this compound itself may not be a prominent natural product, related aldehyde structures are found in various natural sources. libretexts.orgslideshare.net Aldehydes are responsible for the characteristic fragrances of many plants and essential oils. orientjchem.org For example, benzaldehyde (B42025) is responsible for the scent of almonds, and cinnamaldehyde (B126680) gives cinnamon its characteristic aroma. libretexts.org

In the context of Stevia rebaudiana, a plant known for its intensely sweet steviol (B1681142) glycosides, the biosynthesis of these compounds involves a complex pathway starting from isopentenyl pyrophosphate. researchgate.net While the primary focus of research on Stevia has been on the glycosides, the plant also produces a variety of other secondary metabolites. The biosynthetic pathways in plants are capable of producing a vast array of chemical structures, and it is plausible that indan-related compounds could be present as minor constituents or intermediates.

The biosynthesis of steviol glycosides involves the MEP pathway to produce geranylgeranyl diphosphate, which is then cyclized and further modified by a series of enzymes, including glucosyltransferases. researchgate.netresearchgate.netnih.gov The study of these intricate biosynthetic pathways can provide inspiration for the development of new synthetic methods and the discovery of novel bioactive compounds.

Applications in Controlled Release Systems and Precursor Chemistry

The chemical structure of this compound and related compounds makes them potentially useful in the field of materials science, particularly in the development of controlled release systems and as precursors for functional polymers. The aldehyde group can be used to link the indan moiety to a polymer backbone or to form part of a larger supramolecular assembly.

Controlled drug delivery systems are designed to release a therapeutic agent in a predictable manner over an extended period. gsconlinepress.comasiapharmaceutics.info The hydrophobic nature of the 1,1-dimethylindan group could be utilized to create microenvironments within a drug delivery vehicle that can encapsulate and then slowly release a drug. The reactivity of the aldehyde group allows for the covalent attachment of the molecule to various drug delivery platforms, such as nanoparticles or hydrogels. ijndd.in

In precursor chemistry, indan derivatives can be used to synthesize monomers that are then polymerized to create materials with specific properties. The rigidity and defined stereochemistry of the indan core can impart desirable characteristics to the resulting polymer, such as high thermal stability or specific optical properties. The aldehyde functionality provides a convenient handle for polymerization reactions or for post-polymerization modification to introduce other functional groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1-dimethylindan-5-carboxaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of indan-5-carboxaldehyde with methyl chloride, followed by purification using column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization (60–75%) depends on controlling reaction temperature (0–5°C) and stoichiometric ratios of methylating agents . For aldehydes prone to oxidation, inert atmospheres (N₂/Ar) are critical to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic aldehyde proton at δ 9.8–10.2 ppm and methyl singlet (δ 1.3–1.5 ppm) for the dimethyl group.

- IR : Strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde moiety.

- Mass Spectrometry : EI-MS typically displays a molecular ion peak at m/z 188 (C₁₂H₁₂O) .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store under inert gas at –20°C to prevent oxidation. Stability tests indicate degradation <5% over 6 months when sealed in amber vials with molecular sieves. Avoid aqueous environments to prevent hydration of the aldehyde group .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer : Computational studies (DFT) reveal that the electron-withdrawing aldehyde group directs dienophiles to the indan ring’s para position. Experimental validation involves monitoring reaction kinetics with substituted dienes (e.g., cyclopentadiene) under varying temperatures (25–80°C) and solvents (toluene vs. DMF) . Contradictions in regioselectivity between computational predictions and experimental results may arise from solvent polarity effects .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC₅₀ measurements in enzyme inhibition). For example, discrepancies in acetylcholinesterase inhibition (IC₅₀ = 2–10 µM) may stem from variations in enzyme sources (human vs. electric eel) or solvent systems (DMSO concentration ≤1% recommended). Meta-analysis of literature using platforms like EPA CompTox Dashboard can identify outliers .

Q. What strategies enable enantioselective synthesis of this compound derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Jacobsen’s Mn-salen complexes) achieve enantiomeric excess (>90%). Monitor stereochemistry via chiral HPLC (Chiralpak AD-H column) and polarimetry. Recent advances highlight organocatalytic approaches using proline derivatives .

Q. How can trace impurities in this compound be quantified, and what are their sources?

- Methodological Answer : Use DNPH (2,4-dinitrophenylhydrazine) derivatization followed by LC-MS/MS for carbonyl impurity profiling (detection limit: 0.1 ppm). Common impurities include unreacted indan precursors and oxidation byproducts (e.g., carboxylic acids). Calibrate against certified reference materials (e.g., M-CARBDNPH1A99-1ML mix) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.